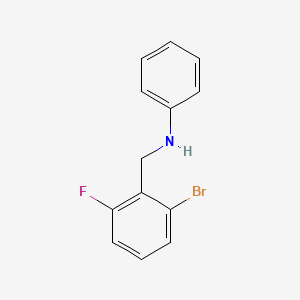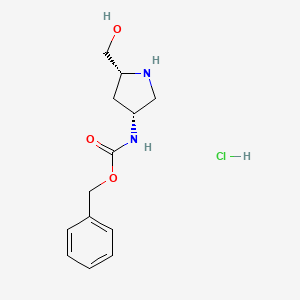
Benzyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride (BHPC) is an organic compound that has been used in various scientific research applications. BHPC is a derivative of pyrrolidine, an organic compound containing a five-membered ring of four carbon atoms and one nitrogen atom. BHPC has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Applications De Recherche Scientifique
Cholinesterase Inhibition
Benzyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride and its derivatives have been investigated for their potential as cholinesterase inhibitors, particularly for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Compounds in this class demonstrated moderate inhibitory effects against AChE and comparable or even superior activity against BChE compared to established inhibitors. This makes them potential candidates for the treatment of diseases where cholinesterase inhibition is beneficial, such as Alzheimer’s disease (Pizova et al., 2017).
Glycosidase Inhibition
The inhibition of glycosidases is another area where these compounds have shown promise. Specific derivatives have demonstrated significant inhibitory activity towards various glycosidases, indicating potential applications in the treatment of disorders related to glycosidase activity (Popowycz et al., 2004).
Synthesis of Bioactive Molecules
As intermediates in chemical synthesis, these compounds are invaluable in the production of various bioactive molecules. Their structural versatility allows for the synthesis of a wide range of compounds with potential pharmacological activities. The synthesis process typically involves multiple steps, including 1,3-dipolar cycloaddition reactions, highlighting the complex nature of synthesizing these molecules (Kotian et al., 2005).
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of these compounds with biological targets, such as enzymes. This helps in designing more effective and selective inhibitors by revealing crucial structural and physicochemical features necessary for binding and inhibition. Such studies are fundamental in drug design and development (Magar et al., 2021).
Catalysis
Some derivatives have been explored for their catalytic properties, particularly in intramolecular hydrofunctionalization reactions. This highlights their potential utility in synthetic organic chemistry for constructing complex molecular architectures, such as heterocycles, in a highly efficient and selective manner (Zhang et al., 2006).
Propriétés
IUPAC Name |
benzyl N-[(3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3.ClH/c16-8-12-6-11(7-14-12)15-13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,14,16H,6-9H2,(H,15,17);1H/t11-,12-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVANPPTBNGFRW-MNMPKAIFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1CO)NC(=O)OCC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@H]1CO)NC(=O)OCC2=CC=CC=C2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662605 |
Source


|
| Record name | Benzyl [(3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl ((3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate hydrochloride | |
CAS RN |
1217692-66-4 |
Source


|
| Record name | Benzyl [(3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B595089.png)
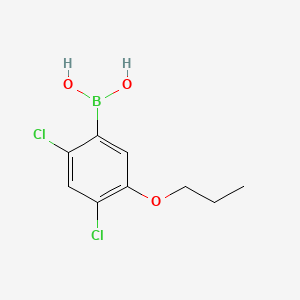

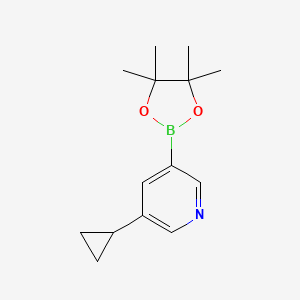
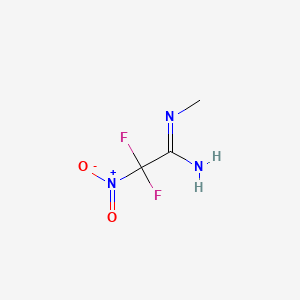

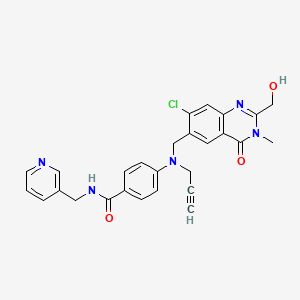
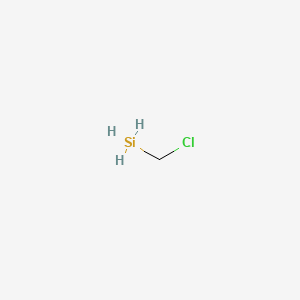
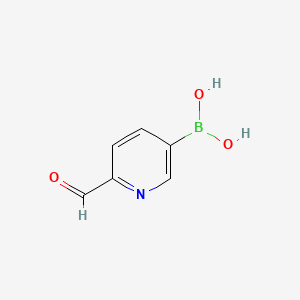

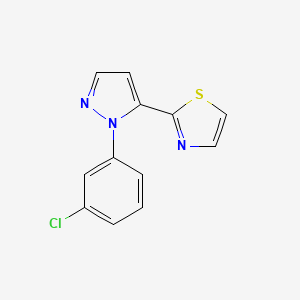
![N-[2-[ethoxy(ethyl)phosphinothioyl]sulfanylethyl]-N-methylsulfonylmethanesulfonamide](/img/structure/B595109.png)

